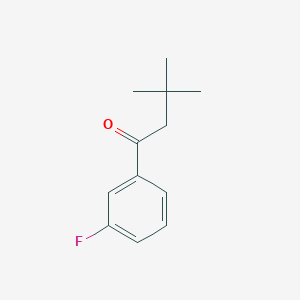

3,3-Dimethyl-3'-fluorobutyrophenone

Description

3,3-Dimethyl-3'-fluorobutyrophenone is a fluorinated aromatic ketone characterized by a butyrophenone backbone substituted with a fluorine atom at the 3'-position of the phenyl ring and two methyl groups at the 3-position of the carbonyl side chain. Its structural features balance steric bulk (via dimethyl groups) and electronic modulation (via fluorine), making it a candidate for optimizing receptor binding or chemical reactivity.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTSCAGWCRJTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642388 | |

| Record name | 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-41-5 | |

| Record name | 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3’-fluorobutyrophenone typically involves the fluorination of a precursor compound, followed by the introduction of the dimethyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the fluorination step may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 3,3-Dimethyl-3’-fluorobutyrophenone may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3,3-Dimethyl-3’-fluorobutyrophenone is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ketone group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Position and Receptor Binding Affinity

- 4′-Fluorobutyrophenone: Lacking the dimethyl groups, this simpler analog shows reduced binding affinity to D2-like receptors compared to dimethyl-substituted derivatives. The absence of methyl groups likely diminishes steric stabilization during receptor interaction .

- 3,3-Dimethyl-3'-fluorobutyrophenone: The dimethyl groups enhance binding affinity by providing steric support, while the 3'-fluorine optimizes electronic interactions. This combination improves selectivity for D2-like receptors over other analogs with pyridine or azaindole moieties, which exhibit reduced affinity due to unfavorable electronic interactions .

Halogen Substitution Effects

- 4-Chloro-4'-fluorobutyrophenone: Replacing the methyl groups with a chlorine atom at the 4-position increases molecular weight (200.64 g/mol) and alters electronic properties. The chlorine atom’s electron-withdrawing nature enhances ketone reactivity, making this compound a versatile intermediate in pharmaceutical synthesis (e.g., for ciproxifan derivatives) .

- However, synthetic complexity rises due to multiple fluorine substitutions .

Trifluoromethyl Derivatives

- 3,3-Dimethyl-2'-trifluoromethylbutyrophenone (CAS 898764-72-2): The trifluoromethyl group at the 2'-position introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the 3'-fluoro analog. This derivative may exhibit distinct pharmacokinetic profiles but is less explored in receptor studies .

Physicochemical and Functional Properties

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications/Properties |

|---|---|---|---|---|

| This compound | C11H13FO (est.) | 184.22 (est.) | 3'-F, 3,3-dimethyl | D2 receptor ligand, synthetic intermediate |

| 4′-Fluorobutyrophenone | C10H11FO | 166.19 | 4'-F | Baseline for receptor binding studies |

| 4-Chloro-4'-fluorobutyrophenone | C10H10ClFO | 200.64 | 4-Cl, 4'-F | Pharmaceutical intermediate |

| 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone | C12H13F3O | 230.23 | 3',4',5'-F, 3,3-dimethyl | Enhanced lipophilicity, CNS drug candidate |

Biological Activity

3,3-Dimethyl-3'-fluorobutyrophenone is a synthetic organic compound known for its diverse biological activities. It belongs to the butyrophenone class, which has been extensively studied for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a butyrophenone backbone with two methyl groups and a fluorine atom attached to the carbon chain. This unique configuration influences its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅FO |

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 3,3-Dimethyl-1-(4-fluorophenyl)butan-1-one |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The fluorine atom and the ketone group are crucial for binding to these targets, which may include:

- Dopamine Receptors: The compound may exhibit antipsychotic properties by antagonizing dopamine D2 receptors, similar to other butyrophenones.

- Enzyme Inhibition: Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

Antipsychotic Properties

Research indicates that compounds within the butyrophenone class can modulate dopaminergic activity in the brain. For instance, studies have shown that derivatives of butyrophenones can effectively reduce symptoms of schizophrenia by selectively targeting dopamine receptors without significant extrapyramidal side effects .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have demonstrated its potential as an antitumor agent. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines. The mechanisms involved may include:

- Activation of apoptotic pathways.

- Inhibition of specific kinases associated with tumor growth.

Case Studies

-

Study on Antipsychotic Effects:

A clinical trial explored the efficacy of a related butyrophenone derivative in patients with schizophrenia. Results indicated a significant reduction in positive symptoms with a favorable safety profile compared to traditional antipsychotics . -

Cytotoxicity Assessment:

An experimental study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF7 and HCT116). The compound exhibited IC50 values indicating potent cytotoxicity and apoptotic induction .

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry: As a building block for synthesizing novel pharmacological agents.

- Biological Studies: Investigating enzyme interactions and receptor modulation.

- Industrial Applications: Used in producing specialty chemicals due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.